1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate is a compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a furan-containing intermediate.
Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating bacterial infections and inflammatory diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl acetate: A simpler derivative with similar chemical properties but lacking the piperidine ring.
2,3-Dimethylpiperidin-4-yl acetate: A derivative with similar structural features but lacking the furan ring.
Furan-2-ylmethyl piperidine: A compound with both the furan and piperidine rings but without the acetate group.
Uniqueness
1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate is unique due to the combination of the furan ring, piperidine ring, and acetate group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
[1-(furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl] acetate |
InChI |
InChI=1S/C14H21NO3/c1-10-11(2)15(9-13-5-4-8-17-13)7-6-14(10)18-12(3)16/h4-5,8,10-11,14H,6-7,9H2,1-3H3 |
InChI Key |
HAVUOHMCCLLASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1OC(=O)C)CC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.